molecular formula C24H19Cl2F3N8 B14924381 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14924381
M. Wt: 547.4 g/mol
InChI Key: YUYIFPMQBRDXIH-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is notable for its unique structure, which includes multiple pyrazole rings and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with a pyrimidine derivative. Key steps include:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Coupling Reaction: The pyrazole intermediates are then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final compound is assembled through a series of substitution reactions, introducing the chloro and trifluoromethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-3,5-dimethylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions

Properties

Molecular Formula

C24H19Cl2F3N8

Molecular Weight

547.4 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C24H19Cl2F3N8/c1-12-16(10-30-35(12)3)21-20(26)22(17-11-31-36(4)13(17)2)37(34-21)23-32-18(9-19(33-23)24(27,28)29)14-5-7-15(25)8-6-14/h5-11H,1-4H3

InChI Key

YUYIFPMQBRDXIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)C5=C(N(N=C5)C)C)Cl

Origin of Product

United States

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